(-)-trans-Clavicipitic acid
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Overview
Description
(-)-trans-clavicipitic acid is a clavicipitic acid.
Scientific Research Applications
Synthesis and Structural Analysis
The scientific research surrounding (-)-trans-Clavicipitic acid predominantly focuses on its synthesis and structural analysis. A significant breakthrough in this area was the total synthesis of clavicipitic acid and aurantioclavine, which revised the stereochemistry of clavicipitic acid. This research utilized a one-pot Heck/Boc-deprotection/aminocyclization process and identified mis-assigned configurations in previous literature, confirming the new configuration assignment through extensive studies including 2D-NMR, X-ray diffraction analysis, titration experiment, and Rf value comparison (Xu et al., 2010).
Additionally, several other studies have achieved the synthesis of cis-clavicipitic acid through various methods, such as utilizing the double nucleophilic character of indole-4-pinacolboronic ester and Rh(I)-catalyzed intramolecular imine reactions (Bartoccini et al., 2014), and by implementing a palladium-catalyzed indole synthesis (Xu et al., 2009).
Ergot Alkaloid and Its Unique Structure
Clavicipitic acid is classified as an ergot alkaloid and is noted for its unique tricyclic azepinoindole skeleton. This structure has captured the interest of synthetic chemists, leading to the development of various strategies for its total synthesis. These strategies typically involve using 4-substituted gramine derivatives and 4-substituted tryptophan derivatives as key intermediates (Ito et al., 2016).
Biochemical Pathways and Enzymatic Reactions
Research has also delved into the biochemical pathways and enzymatic reactions associated with clavicipitic acid. For instance, a study reported the conversion of 4-Dimethylallyltryptophan-[3- 14 C] to clavicipitic acid in cell-free extracts from Claviceps sp., highlighting the role of microsomal fractions and the necessity of oxygen, with specific inhibitors influencing the conversion rate (Bajwa et al., 1975).
Properties
CAS No. |
33062-26-9 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(9R,11S)-9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
InChI Key |
VZMAHZAQMKNJIG-KGLIPLIRSA-N |
Isomeric SMILES |
CC(=C[C@@H]1C2=C3C(=CNC3=CC=C2)C[C@H](N1)C(=O)O)C |
SMILES |
CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |
Canonical SMILES |
CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |
84986-03-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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